

Application Notes and Protocols for Ica 105665 (PF-04895162) In Vitro Studies

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Compound of Interest

Compound Name: Ica 105665

Cat. No.: B15587546

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Introduction

Ica 105665, also known as PF-04895162, is a potent small molecule opener of neuronal Kv7.2/7.3 (KCNQ2/Q3) and Kv7.3/7.5 (KCNQ3/Q5) voltage-gated potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their activation leads to membrane hyperpolarization, which can suppress hyperexcitability associated with conditions like epilepsy.[4][5] **Ica 105665** has demonstrated anti-seizure activity in various animal models. [3] This document provides detailed protocols for in vitro studies to characterize the activity of **Ica 105665**, including its potency on KCNQ channels and its cytotoxic profile.

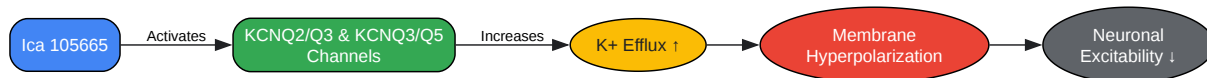
Data Presentation

Quantitative Data Summary

Parameter	Value	Channel/Cell Line	Species	Reference
EC50	160 nM	Cloned KCNQ2/3 channels	Rat	[2]
IC50	~192 μ M (after 72h)	THLE (human liver epithelial)	Human	[6]
IC50	~130 μ M (after 72h)	HepG2 (human liver cancer)	Human	[6]
AC50 (Cell Loss)	>125 μ M (at 48h)	Primary Hepatocytes	Human	[6]
BSEP Transport Inhibition IC50	311 μ M	-	-	[6]
Mitochondrial Respiration Compromise	>11 μ M (after 25 min)	Primary Hepatocytes	Human	[6]

Signaling Pathway

The primary mechanism of action of **Ica 105665** is the direct activation of KCNQ2/Q3 and KCNQ3/Q5 potassium channels. This activation, or opening, of the channels increases the efflux of potassium ions (K⁺) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential, thereby reducing neuronal excitability.



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Mechanism of action of **Ica 105665**.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Assay for KCNQ2/Q3 Channel Activity

This protocol is designed to measure the effect of **Ica 105665** on KCNQ2/Q3 channels expressed in a heterologous system, such as HEK293 or CHO cells.

1. Cell Culture and Transfection:

- Culture HEK293 or CHO cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- For transient transfection, co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent. A green fluorescent protein (GFP) co-transfection can be used to identify transfected cells.
- Alternatively, use a stable cell line co-expressing KCNQ2 and KCNQ3.
- Plate cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na₂-GTP. Adjust pH to 7.2 with KOH.

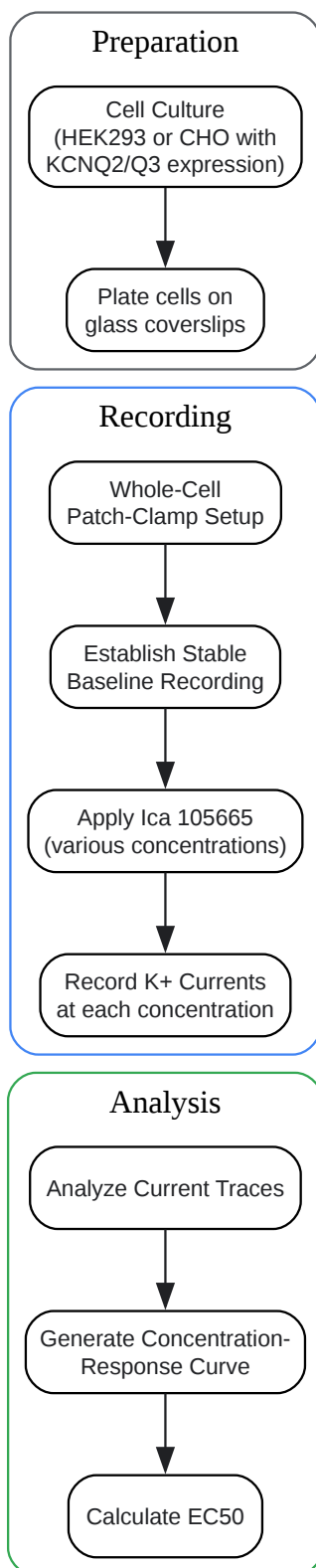
3. Electrophysiological Recording:

- Perform whole-cell patch-clamp recordings at room temperature.
- Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
- Obtain a giga-ohm seal and establish the whole-cell configuration.
- Hold the cell membrane potential at -80 mV.

- To elicit KCNQ2/Q3 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).

4. **Ica 105665** Application and Data Analysis:

- Prepare a stock solution of **Ica 105665** in DMSO and dilute to the final desired concentrations in the external solution. The final DMSO concentration should be $\leq 0.1\%$.
- Establish a stable baseline recording before applying **Ica 105665**.
- Perfuse the cells with different concentrations of **Ica 105665**.
- Record the current at each concentration to determine the EC50 value.
- Analyze the data using appropriate software (e.g., pCLAMP, PatchMaster). Plot the concentration-response curve and fit with a Hill equation to determine the EC50.



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Workflow for electrophysiological analysis.

Cell Viability: MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the cytotoxic effect of **Ica 105665** on cell lines such as HepG2 or THLE.

1. Cell Seeding:

- Culture the chosen cell line (e.g., HepG2) in the appropriate medium.
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of **Ica 105665** in DMSO.
- Perform serial dilutions of **Ica 105665** in the culture medium to achieve a range of final concentrations (e.g., 0.1 μ M to 200 μ M).
- Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
- Carefully remove the medium from the wells and add 100 μ L of the prepared drug dilutions.
- Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

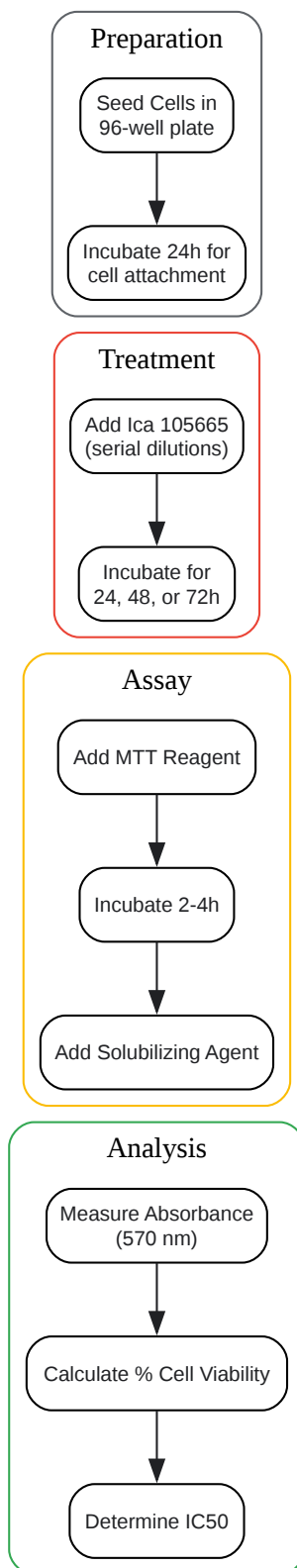
3. MTT Assay:

- After the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
- Carefully remove the medium containing MTT.

- Add 100 μ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete solubilization.

4. Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the **Ica 105665** concentration.
- Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.



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